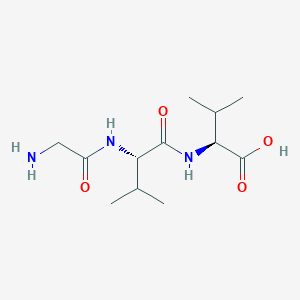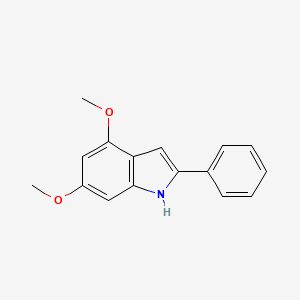![molecular formula C21H33NO B14448247 (Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 79288-71-4](/img/structure/B14448247.png)
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone is a chemical compound that features a piperidine ring attached to a methanone group, which is further connected to a tri(propan-2-yl)phenyl group. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone typically involves the reaction of piperidine with a suitable ketone precursor. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .
Scientific Research Applications
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives . Its tri(propan-2-yl)phenyl group provides additional steric and electronic effects, enhancing its interaction with molecular targets .
Properties
CAS No. |
79288-71-4 |
|---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
piperidin-1-yl-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C21H33NO/c1-14(2)17-12-18(15(3)4)20(19(13-17)16(5)6)21(23)22-10-8-7-9-11-22/h12-16H,7-11H2,1-6H3 |
InChI Key |
QCMBIXGPESXODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N2CCCCC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


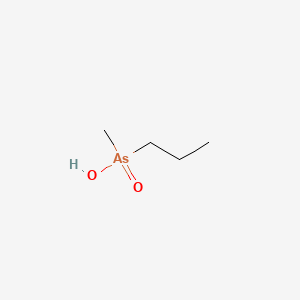
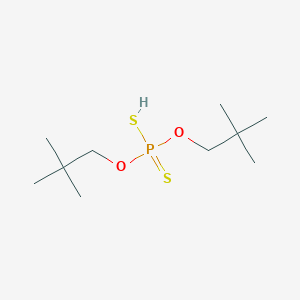
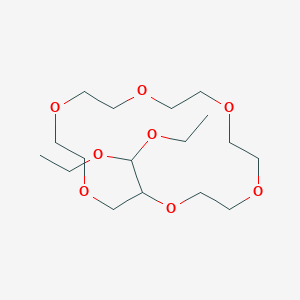
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

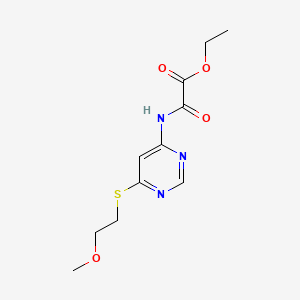
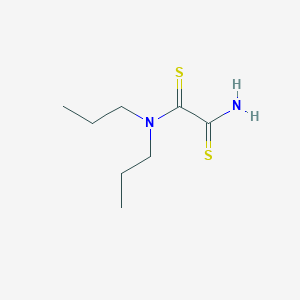
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)

